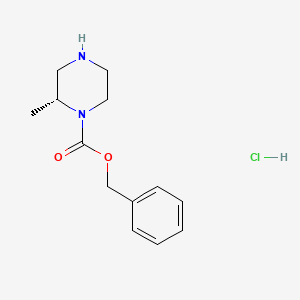

(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-11-9-14-7-8-15(11)13(16)17-10-12-5-3-2-4-6-12;/h2-6,11,14H,7-10H2,1H3;1H/t11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPQNIUAWYRGJF-RFVHGSKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661413 | |

| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217848-48-0 | |

| Record name | Benzyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride synthesis protocols

An In-depth Technical Guide to the Synthesis of (R)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of Chiral Piperazines

The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in FDA-approved drugs.[1][2] Its unique conformational properties and ability to engage in multiple hydrogen bonding interactions allow it to serve as a versatile linker or pharmacophore. When chirality is introduced, as in the case of 2-substituted piperazines, it unlocks the potential for stereospecific interactions with biological targets, which is critical for enhancing potency and reducing off-target effects.

This compound is a highly valuable chiral building block. The (R)-methyl group provides a specific three-dimensional orientation, the N1-benzyloxycarbonyl (Cbz) group offers a stable and selectively removable protecting group, and the free N4 amine serves as a reactive handle for further molecular elaboration. This guide provides a detailed exploration of the primary synthetic methodologies for obtaining this key intermediate, focusing on both chiral resolution and asymmetric synthesis, to empower researchers with the knowledge to select and execute the optimal strategy for their needs.

Overview of Primary Synthetic Paradigms

The synthesis of enantiomerically pure this compound can be broadly approached via two distinct strategies:

-

Chiral Resolution: This classical and often industrially preferred method begins with inexpensive racemic 2-methylpiperazine. The enantiomers are separated using a chiral resolving agent, followed by functionalization to yield the target compound.

-

Asymmetric Synthesis: This strategy builds the chiral piperazine core from the ground up, starting with an enantiomerically pure precursor from the "chiral pool," such as (R)-alanine. This approach embeds the desired stereochemistry from the outset, avoiding a late-stage resolution step.

Caption: High-level overview of the two primary synthetic routes.

Strategy A: Synthesis via Chiral Resolution

This methodology is often favored for its cost-effectiveness on a large scale, leveraging the low price of the racemic starting material. The core principle is the formation of diastereomeric salts with distinct physical properties, enabling their separation.[3][4]

Workflow and Mechanistic Rationale

The process involves three key phases: resolution of the racemic amine, selective protection of the N1 nitrogen, and final salt formation. L-(+)-tartaric acid is a well-established and economical choice for resolving 2-methylpiperazine, as the resulting (R)-2-methylpiperazine-(L)-tartrate salt is typically less soluble than its (S)-counterpart in common solvent systems, allowing it to be isolated via fractional crystallization.[4]

Caption: Step-by-step workflow for the chiral resolution route.

Experimental Protocols

Part 1: Resolution and Liberation of (R)-2-Methylpiperazine [3][4][5]

-

Diastereomeric Salt Formation: In a suitable reaction vessel, dissolve racemic 2-methylpiperazine (1.0 eq.) in a minimal amount of a solvent such as methanol or a methanol/water mixture. In a separate flask, dissolve L-(+)-tartaric acid (0.5 to 1.0 eq.) in the same solvent, heating gently if necessary.

-

Expert Insight: A preliminary screening of the resolving agent stoichiometry is crucial. While a 1:1 molar ratio of amine to dicarboxylic acid is common, using substoichiometric amounts (e.g., 0.5 eq.) of the resolving agent can sometimes yield higher enantiomeric purity in the crystallized salt.

-

-

Crystallization: Slowly add the tartaric acid solution to the stirred piperazine solution. Allow the mixture to cool slowly to room temperature, then further cool in an ice bath or refrigerate for several hours to overnight to maximize precipitation of the less soluble diastereomeric salt.

-

Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add an organic solvent like dichloromethane (DCM) or diethyl ether. Cool the mixture in an ice bath and slowly add a strong base, such as 5N sodium hydroxide solution, with vigorous stirring until the aqueous layer is strongly alkaline (pH > 12).[6]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase several times with the organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield enantiomerically enriched (R)-2-methylpiperazine.

Part 2: N1-Cbz Protection and Hydrochloride Salt Formation [7][8]

-

Cbz Protection: Dissolve the obtained (R)-2-methylpiperazine (1.0 eq.) in a suitable solvent such as DCM. Add an aqueous solution of a mild base like sodium bicarbonate (2.0-3.0 eq.). Cool the biphasic mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.0 eq.) dropwise with vigorous stirring, ensuring the temperature remains low.

-

Expert Insight: The N1 nitrogen is protected selectively over the N4 nitrogen due to steric hindrance from the adjacent methyl group, directing the bulky Cbz group to the more accessible secondary amine.

-

-

Allow the reaction to warm to room temperature and stir for an additional 3-4 hours or until TLC/LC-MS analysis indicates consumption of the starting material.

-

Work-up: Separate the organic layer. Wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by silica gel column chromatography if necessary.

-

Hydrochloride Salt Formation: Dissolve the purified (R)-benzyl 2-methylpiperazine-1-carboxylate in a minimal amount of a suitable solvent like ethanol or diethyl ether. Add a solution of HCl in the same solvent (or bubble dry HCl gas through the solution) until precipitation is complete. Collect the resulting white solid by filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.[6]

Data Summary: Chiral Resolution Parameters

| Parameter | Selection | Rationale & Field Insights |

| Resolving Agent | L-(+)-Tartaric Acid | Cost-effective and well-documented for providing the (R)-enantiomer as the less soluble salt.[4] |

| Solvent System | Methanol, Ethanol, Water, or mixtures | The choice of solvent is critical as it dictates the solubility difference between diastereomers. A screening process is highly recommended.[4] |

| Molar Ratio | 0.5 - 1.2 eq. of resolving agent | The optimal ratio must be determined empirically. Starting with 0.5 eq. can sometimes lead to higher optical purity in a single crystallization.[9] |

| Expected Yield | 30-45% (per enantiomer) | Theoretical maximum is 50%. Yield is dependent on crystallization efficiency and number of recrystallization steps. |

| Expected e.e. | >95% | Often requires one or two recrystallizations of the diastereomeric salt to achieve high enantiomeric excess (e.e.).[10] |

Strategy B: Asymmetric Synthesis from the Chiral Pool

This elegant approach leverages readily available, enantiopure starting materials to construct the chiral piperazine framework, thereby avoiding a resolution step. (L)-Alanine is a common precursor for synthesizing (S)-2-methylpiperazine; for the target (R)-enantiomer, one would start with the less common but accessible (D)-alanine.[11] An improved and highly cited method uses N-Boc protected alanines.[12][13]

Workflow and Mechanistic Rationale

The synthesis builds a diketopiperazine intermediate, which is subsequently reduced. A key innovation in modern protocols is the use of an N-benzyl group during the cyclization and reduction steps. This group significantly enhances the solubility of the diketopiperazine intermediate in ethereal solvents like THF, which is essential for a smooth and scalable reduction with reagents like LiAlH₄.[12] This benzyl group is later removed and replaced with the desired N1-Cbz protecting group.

Caption: Workflow for asymmetric synthesis starting from N-Boc-(R)-alanine.

Experimental Protocol (Adapted from Literature)[12]

-

Dipeptide Formation: In a suitable solvent, perform a standard peptide coupling between N-Boc-(R)-alanine (1.0 eq.) and ethyl N-benzylglycinate (1.0 eq.) using a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Cyclization to Diketopiperazine: Without purification, treat the crude dipeptide with HCl gas in a solvent like ethyl acetate or with a solution of HCl in dioxane to remove the Boc protecting group. After deprotection is complete, neutralize the mixture with a base (e.g., triethylamine or ammonia in methanol) to induce intramolecular cyclization to the diketopiperazine.

-

Reduction to Piperazine: Dissolve the crude (R)-1-benzyl-3-methyl-diketopiperazine in anhydrous THF. Carefully add this solution dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, excess) in THF at 0 °C. After the addition, allow the reaction to warm to room temperature and then reflux until the reduction is complete (monitor by TLC/LC-MS).

-

Expert Insight: The use of an N-benzyl protecting group on the glycine moiety is critical here. It prevents solubility issues that plagued earlier methods, making the LiAlH₄ reduction more reliable and scalable.[12]

-

-

Work-up and Isolation: Cool the reaction and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, 15% NaOH solution, and then more water (Fieser workup). Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate to yield crude (R)-1-benzyl-3-methylpiperazine.

-

Debenzylation: Dissolve the crude product in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., 50 psig in a Parr hydrogenator) and shake until the reaction is complete.[12]

-

Purification and Final Steps: Filter the catalyst through Celite and concentrate the filtrate to obtain (R)-2-methylpiperazine. From this point, proceed with the N1-Cbz Protection and Hydrochloride Salt Formation steps as detailed in Strategy A, Part 2 .

Final Product: Quality Control and Characterization

Regardless of the synthetic route chosen, the identity, purity, and stereochemical integrity of the final this compound must be rigorously confirmed.

-

Structural Verification: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure and absence of major impurities. Mass Spectrometry (MS) confirms the molecular weight.

-

Enantiomeric Purity: The enantiomeric excess (e.e.) is determined using chiral High-Performance Liquid Chromatography (HPLC), which is essential to validate the success of the resolution or the stereochemical fidelity of the asymmetric synthesis.[5]

Conclusion and Strategic Recommendations

Both chiral resolution and asymmetric synthesis are viable and effective pathways to this compound. The optimal choice is dictated by project-specific needs:

-

Chiral Resolution is often the most pragmatic and economical approach for large-scale production , where the low cost of racemic 2-methylpiperazine outweighs the process steps required for separation.

-

Asymmetric Synthesis offers a more elegant and often more predictable route in a laboratory or discovery setting . It provides excellent stereochemical control from the outset and can be advantageous when the required chiral amino acid is readily available and cost-effective.

By understanding the principles, workflows, and technical nuances of each method presented in this guide, researchers can confidently synthesize this critical chiral building block for advancing their drug discovery and development programs.

References

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

A Novel and Facile Method to Synthesize (R)‐ and (S)‐2‐methylpiperazine. Synthetic Communications. Available from: [Link]

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.

-

AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International. Available from: [Link]

-

A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available from: [Link]

-

Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters. Available from: [Link]

-

A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. ChemistrySelect. Available from: [Link]

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules. Available from: [Link]

-

AN IMPROVED SYNTHESIS OF (R)- AND (S)-2-METHYLPIPERAZINE. Organic Preparations and Procedures International. Available from: [Link]

-

Preparation of chiral 2-methylpiperazine. ResearchGate. Available from: [Link]

-

1-benzylpiperazine. Organic Syntheses. Available from: [Link]

-

Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition. Available from: [Link]

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. (R)-(-)-2-Methylpiperazine synthesis - chemicalbook [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

Physicochemical properties of (r)-benzyl 2-methylpiperazine-1-carboxylate HCl

An In-depth Technical Guide on the Physicochemical Properties of (R)-benzyl 2-methylpiperazine-1-carboxylate HCl

Introduction

(R)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride is a chiral heterocyclic compound of significant interest within pharmaceutical research and development. As a derivative of piperazine, it serves as a crucial chiral building block, a foundational component for the synthesis of complex, biologically active molecules.[1] The presence of a defined stereocenter at the 2-position, combined with the versatile benzyloxycarbonyl (Cbz) protecting group, makes it an invaluable intermediate for constructing molecules with specific three-dimensional architectures required for potent and selective pharmacological activity.[2]

This guide provides a comprehensive overview of the essential physicochemical properties of (R)-benzyl 2-methylpiperazine-1-carboxylate HCl. It is designed for researchers, chemists, and drug development professionals, offering not only core data but also the scientific rationale behind analytical methodologies and handling protocols. By synthesizing fundamental data with practical, field-proven insights, this document aims to empower scientists to utilize this key intermediate with confidence and precision.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the cornerstone of all subsequent scientific investigation. The key identifiers and structural features are summarized below.

Table 1: Chemical Identifiers

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1217848-48-0 | [3] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [3] |

| Molecular Weight | 270.76 g/mol | [3] |

| Canonical SMILES | C[C@H]1CNCC(N1)C(=O)OCC2=CC=CC=C2.Cl | N/A |

The molecular architecture is defined by a piperazine ring functionalized with three key groups. A methyl group at the C-2 position establishes a chiral center with the (R)-configuration. The nitrogen at the 1-position is protected by a benzyloxycarbonyl (Cbz or Z) group, a common protecting group in peptide synthesis and medicinal chemistry that is readily removable by hydrogenolysis. The hydrochloride salt is formed at the second, unprotected nitrogen atom (N-4), significantly influencing the compound's solubility and handling properties.

Caption: Structure of (R)-benzyl 2-methylpiperazine-1-carboxylate HCl.

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate dictate its behavior during synthesis, formulation, and ultimately, its biological absorption.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale and Scientific Insight |

| Appearance | White to off-white solid | The crystalline nature of salts typically results in a solid form at room temperature. |

| Solubility | Soluble in DMSO.[4] The free base is poorly soluble in water but soluble in dichloromethane.[5] | The hydrochloride salt form drastically increases polarity, enhancing solubility in polar protic solvents like water and methanol compared to its free base. Solubility in DMSO is common for many organic molecules. |

| Melting Point | Data not specified; expected to be a distinct range with decomposition. | Salts often have high melting points. For comparison, the related methyl piperazine-1-carboxylate hydrochloride melts at 160–161 °C.[6] The exact value is sensitive to purity and crystalline form. |

| pKa | Not experimentally determined. Expected two values. | The piperazine ring has two basic nitrogen atoms. The pKa of the protonated secondary amine (N-4) is expected to be in the range of 8-9, while the tertiary nitrogen (N-1) within the carbamate is significantly less basic due to resonance delocalization of its lone pair. |

| LogP (Octanol/Water) | Not experimentally determined. | The calculated XLogP3 for the related free base (benzyl 3-methylpiperazine-1-carboxylate) is 1.4, suggesting moderate lipophilicity.[7] The HCl salt form will have a significantly lower apparent LogP due to its higher affinity for the aqueous phase. |

Analytical Methodologies

Robust analytical methods are essential for verifying the identity, purity, and stability of the compound. The protocols described below are designed to be self-validating systems, providing orthogonal data for a high-confidence assessment.

Purity and Assay by Reverse-Phase HPLC (RP-HPLC)

Rationale: This method is the workhorse for purity analysis. A C18 stationary phase provides a nonpolar surface for retaining the molecule, while an acidic aqueous-organic mobile phase ensures the analyte is in a single, protonated form, leading to sharp, symmetrical peaks. The benzyl group provides a strong chromophore for sensitive UV detection around 254 nm.

Caption: Standard workflow for RP-HPLC purity analysis.

Experimental Protocol:

-

Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 50:50 v/v) containing 0.1% Trifluoroacetic Acid (TFA). Filter and degas.

-

Standard Preparation: Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to achieve a concentration of ~1 mg/mL.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percent of the main peak relative to all other peaks in the chromatogram.

Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides two orthogonal pieces of information: the retention time (from LC) and the mass-to-charge ratio (m/z) of the molecule (from MS). This combination offers definitive structural confirmation. Electrospray ionization (ESI) in positive mode is ideal for this molecule, as the secondary amine is easily protonated.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

LC Conditions: Utilize an HPLC or UPLC system with conditions similar to the purity method, often with a faster gradient to reduce run time. The mobile phase must be compatible with MS (e.g., using formic acid instead of non-volatile phosphates).

-

MS Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 100-500.

-

-

Analysis: The resulting data should show a peak at the expected retention time. The mass spectrum for this peak should display a prominent ion corresponding to the molecular weight of the free base [M+H]⁺. For C₁₃H₁₈N₂O₂, the expected monoisotopic mass is 234.14, so the primary ion observed should be at m/z ≈ 235.15.

Stability, Storage, and Handling

Understanding a compound's stability is critical for ensuring its integrity from the stockroom to the reaction flask.

-

Storage Conditions: The compound should be stored under an inert atmosphere at 2-8°C.[3] The cool temperature minimizes the rate of potential degradation, while the inert atmosphere prevents oxidative processes. The tightly sealed container requirement for the free base is also crucial for the HCl salt to prevent moisture absorption, which could lead to hydrolysis.[5]

-

Chemical Stability: The free base is noted to be stable under normal conditions but may react with strong oxidizing or reducing agents.[5] The most probable degradation pathways for the HCl salt are:

-

Hydrolysis: The carbamate (ester) linkage is susceptible to hydrolysis under strongly acidic or basic conditions, which would cleave the benzyloxycarbonyl group to yield (R)-2-methylpiperazine.

-

Oxidation: While generally stable, reactive oxygen species could potentially target the benzylic position or the piperazine ring.

-

Caption: Primary degradation pathways for the title compound.

Conclusion

(R)-benzyl 2-methylpiperazine-1-carboxylate HCl is a well-defined chemical entity with physicochemical properties that make it highly suitable for its role as a chiral intermediate in pharmaceutical synthesis. Its solid form, enhanced aqueous solubility as a hydrochloride salt, and clear analytical profile via HPLC and LC-MS allow for straightforward quality control. By understanding its stability profile and adhering to recommended storage and handling protocols, researchers can ensure the material's integrity, leading to more reliable and reproducible outcomes in complex synthetic campaigns. This guide provides the foundational knowledge necessary for the effective and safe utilization of this important chemical building block.

References

-

Bouling Chemical Co., Limited. (n.d.). Benzyl (R)-2-Methylpiperazine-1-Carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. Retrieved from [Link]

-

Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2167. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

Appretech. (n.d.). benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

-

mzCloud. (2016). MBZP. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Methylbenzyl)piperazine. Retrieved from [Link]

-

Appretech. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]

-

El-Ragehy, N. A., et al. (2011). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research, 2(9), 2336. Retrieved from [Link]

-

Dongala, T., et al. (2019). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Biomedical Chromatography, 33(8), e4547. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzyl 2-chloromethylpiperidine-1-carboxylate. Retrieved from [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from [Link]

Sources

- 1. tert-Butyl (R)-2-Methylpiperazine-1-carboxylate | 170033-47-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1217848-48-0|this compound|BLD Pharm [bldpharm.com]

- 4. (S)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride | CAS 1217720-49-4 | Sun-shinechem [sun-shinechem.com]

- 5. Benzyl (R)-2-Methylpiperazine-1-Carboxylate: Properties, Applications, Safety Data & Purchase | Trusted Supplier China [chemheterocycles.com]

- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzyl 3-methylpiperazine-1-carboxylate | C13H18N2O2 | CID 10421542 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride: Synthesis, Characterization, and Applications in Central Nervous System Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-benzyl 2-methylpiperazine-1-carboxylate hydrochloride (CAS No. 1217848-48-0), a chiral piperazine derivative of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a well-established privileged structure in the design of agents targeting the central nervous system (CNS).[1] This document details a feasible enantioselective synthetic route, thorough characterization methodologies, and explores the potential applications of this compound in the discovery of novel therapeutics for neurological and psychiatric disorders. The causality behind experimental choices is elucidated to provide field-proven insights for researchers in the field.

Introduction: The Significance of Chiral Piperazine Scaffolds in CNS Drug Discovery

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in the architecture of numerous pharmaceuticals.[2] Its unique physicochemical properties, including its ability to engage in a multitude of non-covalent interactions and its typical water solubility, make it an ideal scaffold for modulating the activity of biological targets.[3] In the realm of neuroscience, piperazine derivatives are integral to the development of drugs for a wide array of conditions, including depression, anxiety, psychosis, and neurodegenerative diseases.[4]

The introduction of a chiral center, as in this compound, adds a critical layer of stereochemical specificity. This allows for more precise interactions with biological targets, often leading to improved potency and a more favorable side-effect profile compared to racemic mixtures. This guide focuses on the (R)-enantiomer, a key building block for the synthesis of more complex and targeted CNS drug candidates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1217848-48-0 | [5] |

| Molecular Formula | C₁₃H₁₉ClN₂O₂ | [5] |

| Molecular Weight | 270.76 g/mol | [5] |

| Appearance | White to off-white solid | General knowledge |

| Storage | Inert atmosphere, 2-8°C | [5] |

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound can be achieved through a multi-step process commencing from the readily available chiral building block, L-alanine. This approach ensures the desired stereochemistry at the C2 position of the piperazine ring. A plausible and efficient synthetic pathway is detailed below, drawing upon established methods for the synthesis of chiral piperazines.[1][6]

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of (R)-Alanine methyl ester hydrochloride

-

Rationale: The initial step involves the protection of the carboxylic acid functionality of L-alanine as a methyl ester. The use of thionyl chloride in methanol is a standard and efficient method for this transformation.[1] The reaction proceeds via an acyl chloride intermediate, which is then esterified by methanol. The hydrochloride salt is directly obtained.

-

Procedure:

-

Suspend L-alanine (1.0 eq) in anhydrous methanol (10 vol).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture under reduced pressure to yield the crude product.

-

Recrystallize from methanol/diethyl ether to afford (R)-alanine methyl ester hydrochloride as a white solid.

-

Step 2: Synthesis of the N-protected intermediate

-

Rationale: This step introduces the second nitrogen atom required for the piperazine ring. N-(2-bromoethyl)phthalimide serves as a convenient and stable electrophile. A non-nucleophilic base like triethylamine is used to neutralize the hydrochloride salt of the starting material and the HBr generated during the reaction.

-

Procedure:

-

Dissolve (R)-alanine methyl ester hydrochloride (1.0 eq) and N-(2-bromoethyl)phthalimide (1.1 eq) in anhydrous dimethylformamide (DMF, 15 vol).

-

Add triethylamine (2.5 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80 °C and stir for 16 hours.

-

Cool the mixture to room temperature and pour into water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 vol).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 3: Deprotection and Cyclization to (R)-2-Methylpiperazine

-

Rationale: The phthalimide protecting group is removed using hydrazine hydrate. The subsequent intramolecular cyclization is spontaneous upon heating, yielding the desired piperazine ring. Ethanol is a suitable solvent for this transformation.

-

Procedure:

-

Dissolve the N-protected intermediate (1.0 eq) in ethanol (20 vol).

-

Add hydrazine hydrate (1.5 eq) and heat the mixture to reflux for 4 hours.

-

Cool the reaction to room temperature and filter off the phthalhydrazide precipitate.

-

Concentrate the filtrate under reduced pressure to obtain crude (R)-2-methylpiperazine.

-

Step 4: N-Carbobenzyloxylation

-

Rationale: The N-benzyloxycarbonyl (Cbz) group is a common protecting group for amines and is introduced using benzyl chloroformate.[7] The reaction is performed in the presence of a base to neutralize the HCl formed. The Cbz group is chosen for its stability under various reaction conditions and its facile removal by hydrogenolysis.

-

Procedure:

-

Dissolve crude (R)-2-methylpiperazine (1.0 eq) in a mixture of dichloromethane and aqueous sodium bicarbonate solution.

-

Cool the biphasic mixture to 0 °C.

-

Add benzyl chloroformate (1.05 eq) dropwise while maintaining vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify by column chromatography to yield (R)-benzyl 2-methylpiperazine-1-carboxylate as a colorless oil.

-

Step 5: Hydrochloride Salt Formation

-

Rationale: The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.[8] This is typically achieved by treating a solution of the free base with a solution of HCl in a non-polar solvent, leading to the precipitation of the salt.

-

Procedure:

-

Dissolve the purified (R)-benzyl 2-methylpiperazine-1-carboxylate (1.0 eq) in anhydrous diethyl ether.

-

Add a solution of HCl in diethyl ether (1.1 eq) dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

-

Comprehensive Characterization

Thorough analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for the aromatic protons of the benzyl group, the benzylic methylene protons, the protons of the piperazine ring, and the methyl group protons.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the methyl carbon.

Table 2: Representative ¹H and ¹³C NMR Data (Predicted)

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic-H | 7.30-7.45 (m, 5H) | 127.5-128.8, 136.5 |

| -O-CH₂-Ph | 5.15 (s, 2H) | 67.2 |

| Piperazine-H | 2.80-4.20 (m, 7H) | 43.5, 45.8, 48.9, 52.1 |

| -CH₃ | 1.15 (d, 3H) | 15.3 |

| C=O | - | 155.0 |

Note: Predicted data based on structurally similar compounds. Actual chemical shifts may vary.

Mass Spectrometry (MS):

-

Rationale: Electrospray ionization mass spectrometry (ESI-MS) is ideal for confirming the molecular weight of the compound.

-

Expected Result: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 235.15 (for the free base).

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC):

-

Rationale: A validated reverse-phase HPLC method is essential for determining the purity of the final compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically employed.

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile in 0.1% trifluoroacetic acid in water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single major peak corresponding to the product with a purity of >98%.

-

Chiral HPLC:

-

Rationale: To confirm the enantiomeric purity of the final product, chiral HPLC is necessary.

-

Protocol:

-

Column: A suitable chiral stationary phase (e.g., Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm.

-

Expected Result: A single peak corresponding to the (R)-enantiomer, with the (S)-enantiomer being below the limit of detection.

-

Applications in CNS Drug Discovery

This compound is a valuable intermediate for the synthesis of a diverse range of CNS-active compounds. The piperazine core can be further functionalized at the unprotected secondary amine to introduce various pharmacophores that can modulate the activity of key neurotransmitter receptors.

Potential Therapeutic Targets

The versatility of the piperazine scaffold allows for the design of ligands for a variety of CNS targets, including:

-

Serotonin (5-HT) Receptors: Many antidepressants and anxiolytics target 5-HT receptors.

-

Dopamine (D) Receptors: Antipsychotic medications often act on dopamine receptors.

-

Norepinephrine Transporter (NET): Inhibition of NET is a mechanism of action for some antidepressants.

-

Histamine (H) Receptors: Certain antihistamines with CNS activity utilize a piperazine core.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical scenario where a drug candidate derived from this compound acts as a serotonin 5-HT₁A receptor agonist, a common mechanism for anxiolytic and antidepressant effects.

Caption: Hypothetical modulation of the 5-HT₁A receptor signaling pathway by a drug candidate.

Conclusion

This compound is a strategically important chiral building block in the design and synthesis of novel CNS drug candidates. This guide has provided a comprehensive overview of a feasible enantioselective synthesis, detailed characterization methodologies, and the potential applications of this compound. The presented protocols and analytical frameworks offer a solid foundation for researchers to utilize this versatile intermediate in their drug discovery and development programs, ultimately contributing to the advancement of treatments for neurological and psychiatric disorders.

References

- CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives.

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]

-

The Neuropharmacological Potential of Piperazine Derivatives: A Mini- Review. ResearchGate. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]

-

Preparation of chiral 2-methylpiperazine. ResearchGate. [Link]

-

1-benzylpiperazine. Organic Syntheses Procedure. [Link]

-

Benzyl chloroformate. Wikipedia. [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents [patents.google.com]

- 2. 2-Benzyl-2-thiopseudourea hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 3. N-methyl piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1217848-48-0|this compound|BLD Pharm [bldpharm.com]

- 6. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

(r)-Benzyl 2-methylpiperazine-1-carboxylate hydrochloride structural analysis

An In-depth Technical Guide: Comprehensive Structural and Stereochemical Analysis of (R)-Benzyl 2-methylpiperazine-1-carboxylate Hydrochloride

Abstract

This compound is a chiral building block of significant interest in pharmaceutical synthesis. The precise three-dimensional arrangement of its atoms is not merely a structural detail but a critical determinant of its downstream utility and the biological activity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive, multi-technique workflow for the definitive structural and stereochemical characterization of this molecule. We move beyond simple data reporting to explain the causality behind experimental choices, presenting an integrated analytical strategy that combines spectroscopic and crystallographic methods. This self-validating system of orthogonal techniques ensures the highest degree of confidence in the compound's identity, purity, and absolute configuration, meeting the rigorous standards of the pharmaceutical industry.

Introduction: The Criticality of Stereochemistry in Pharmaceutical Development

The Role of Chirality in Drug Efficacy and Safety

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern drug development.[1] Many pharmaceutical compounds are chiral, existing as enantiomers—non-superimposable mirror images.[1][2] These stereoisomers can exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[2][3] Biological targets, such as enzymes and receptors, are themselves chiral and can therefore interact differently with each enantiomer of a drug, akin to a hand fitting into a glove.[1][2]

Consequently, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause harmful side effects.[2][4] The tragic case of thalidomide, where one enantiomer was sedative while the other was teratogenic, remains a stark reminder of this principle.[1] Therefore, understanding and controlling stereochemistry is crucial for designing safe and effective medicines.[1]

This compound: A Key Chiral Intermediate

This compound (CAS No: 1217848-48-0) is a substituted piperazine derivative.[5][6][7] The piperazine scaffold is a common motif in many pharmaceuticals, and the specific stereocenter at the 2-position, designated as (R), makes this compound a valuable chiral intermediate for asymmetric synthesis.[8][9] Its primary role is to serve as a precisely shaped building block for constructing more complex APIs, where the (R)-configuration is essential for optimal binding to a biological target. Regulatory bodies, including the U.S. Food and Drug Administration, mandate that the absolute stereochemistry of chiral compounds be rigorously established early in drug development.[10]

Objectives of this Guide: An Integrated Analytical Workflow

The objective of this guide is to present an authoritative, field-proven workflow for the complete structural elucidation of this compound. This involves a multi-pronged approach where each technique provides a unique and complementary piece of information, leading to an unambiguous assignment of the molecule's structure, purity, and absolute stereochemistry.

The logical flow of this analysis is as follows:

-

Confirm the molecular backbone and connectivity using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Quantify the stereochemical purity by determining the enantiomeric excess (e.e.) using Chiral High-Performance Liquid Chromatography (HPLC).

-

Determine the absolute three-dimensional structure and confirm the (R)-configuration using Single-Crystal X-ray Crystallography.

Foundational Structural Verification: NMR and Mass Spectrometry

Before assessing stereochemistry, it is essential to confirm that the correct molecule has been synthesized. NMR and MS are the primary tools for verifying the covalent structure and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is unparalleled for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integrations in ¹H NMR, and the chemical shifts in ¹³C NMR, a complete map of the molecular skeleton can be assembled. For a molecule with diastereotopic protons like this piperazine derivative, 2D NMR experiments (e.g., COSY, HSQC) are crucial for unambiguous assignments.

-

Sample Preparation: Dissolve approximately 5-10 mg of the hydrochloride salt in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ will allow observation of the exchangeable N-H protons, while D₂O will exchange them, causing their signals to disappear, which can be a useful diagnostic tool.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key regions to analyze are the aromatic region for the benzyl group protons (δ ~7.3 ppm), the benzylic CH₂ protons (δ ~5.1 ppm), the piperazine ring protons (a complex multiplet region, δ ~2.5-4.0 ppm), and the methyl group doublet (δ ~1.1-1.3 ppm).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This provides the number of unique carbon environments and their chemical shifts.

-

2D NMR Acquisition: If assignments are ambiguous, acquire a ¹H-¹H COSY spectrum to establish proton-proton coupling networks and a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

The following table summarizes the expected NMR signals for the core structure.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY/HSQC) |

| Benzyl Aromatic (5H) | ~7.3-7.4 (m) | ~127-129, ~136 (quat.) | Correlate with each other in COSY. |

| Benzyl CH₂ (2H) | ~5.1 (s) | ~67 | HSQC correlation to its carbon. |

| Carbamate C=O | N/A | ~155 | No proton correlation. |

| Piperazine CH (at C2) | Multiplet | ~50-55 | COSY with methyl protons and adjacent CH₂. |

| Piperazine CH₃ (3H) | Doublet | ~15-20 | COSY with the C2 methine proton. |

| Piperazine CH₂ (6H) | Complex Multiplets | ~40-50 | Protons on the same carbon are diastereotopic and will show complex splitting. COSY correlations will map the ring. |

| N-H (protonated) | Broad singlet | N/A | Signal may be broad and its position variable. Disappears upon D₂O shake. |

High-Resolution Mass Spectrometry (HRMS)

Rationale: HRMS provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition and, by extension, the molecular formula. This technique is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or LC inlet using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile molecules like this salt.

-

Data Acquisition: Acquire the spectrum on a Time-of-Flight (TOF) or Orbitrap mass analyzer, which provides high resolving power.

The compound C₁₃H₁₈N₂O₂ has a monoisotopic mass of 234.1368 Da for the free base. In the mass spectrum, the primary observed ion will be the protonated molecule [M+H]⁺, where M is the free base.

-

Expected [M+H]⁺ (C₁₃H₁₉N₂O₂⁺): Calculated m/z = 235.1441.

-

Acceptance Criterion: The measured m/z should be within ±5 ppm of the calculated value.

Stereochemical Integrity: Chiral HPLC for Enantiomeric Purity

Rationale: While NMR and MS confirm the chemical identity, they cannot distinguish between enantiomers. Chiral HPLC is the industry-standard technique for separating and quantifying enantiomers to determine the enantiomeric excess (e.e.), a critical quality attribute for any chiral compound used in drug manufacturing.[11]

Detailed Experimental Protocol: Chiral HPLC Method Development

The key to a successful chiral separation is the selection of the Chiral Stationary Phase (CSP).[12] Polysaccharide-based CSPs are highly effective for a broad range of chiral compounds, including piperazine derivatives.[12][13]

-

Column Selection:

-

Mobile Phase Screening:

-

Normal Phase: Screen mobile phases consisting of hexane/isopropanol or hexane/ethanol with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape for the basic analyte.

-

Polar Organic Mode: Screen mobile phases such as acetonitrile/methanol, also with an amine additive.[13]

-

-

Sample Preparation:

-

System Suitability and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.[12]

-

Set the UV detector to a low wavelength, such as 205-220 nm, as the molecule lacks a strong chromophore.[12]

-

Inject a sample of the racemate to determine the resolution between the two enantiomer peaks. A resolution (Rs) of >1.5 is typically desired.

-

Inject the (R)-enantiomer sample and identify its retention time.

-

Inject a spiked sample (e.g., 99% R with 1% S) to confirm the detection limit for the undesired enantiomer.

-

Enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram: e.e. (%) = [(Area_R - Area_S) / (Area_R + Area_S)] x 100 For pharmaceutical applications, an e.e. of >99.5% is often required.

| Parameter | Starting Condition | Rationale |

| Column | Chiralpak® IC, 5 µm | Proven effectiveness for piperazine derivatives.[12][13] |

| Mobile Phase | Acetonitrile/Methanol/DEA (90:10:0.1 v/v/v) | Polar organic mode often gives good results for polar analytes. DEA improves peak shape.[13] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[12] |

| Temperature | 35 °C | Elevated temperature can improve efficiency.[12] |

| Detection | UV at 205 nm | Maximizes sensitivity for a weak chromophore.[12] |

| Injection Vol. | 10 µL | Standard volume.[12] |

Absolute Configuration: Single-Crystal X-ray Crystallography

Rationale: While chiral HPLC confirms enantiomeric purity, it does not definitively prove that the major enantiomer is the (R)-isomer. Single-crystal X-ray crystallography is the "gold standard" for unambiguously determining the absolute configuration of a chiral molecule. It provides a complete 3D map of the molecule as it exists in the solid state.[8][14]

Detailed Experimental Protocol: From Crystal to Structure

The most challenging step is often growing a single crystal of sufficient size and quality (typically 0.1-0.3 mm).[8]

-

Crystal Growth Methodologies:

-

Slow Evaporation: Dissolve the hydrochloride salt in a minimal amount of a suitable solvent (e.g., methanol or an ethanol/water mixture).[8] Partially seal the container and allow the solvent to evaporate slowly over several days in a vibration-free environment.[8]

-

Vapor Diffusion: Place a concentrated solution of the compound in a small open vial. Place this vial inside a larger sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or ethyl acetate). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and reflection intensities.

-

Solve the structure using direct methods or other algorithms to generate an initial electron density map.

-

Refine the structural model against the experimental data.

-

Crucially, for a chiral molecule with a known-element light-atom structure, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter, which should refine to a value near zero for the correct enantiomer.

-

Data Interpretation

The final output is a structural model providing precise bond lengths, angles, and the solid-state conformation (the piperazine ring is expected to adopt a chair conformation).[15] The refinement statistics and the Flack parameter will validate the quality of the structure and the correctness of the (R) assignment.

Conclusion

The structural analysis of a chiral pharmaceutical intermediate like this compound demands a rigorous and multi-faceted approach. No single technique is sufficient. By integrating foundational spectroscopic methods (NMR and HRMS) with specialized chiroptical (Chiral HPLC) and definitive crystallographic techniques, a complete and trustworthy picture of the molecule is established. This orthogonal workflow ensures not only that the correct molecule has been synthesized but that its stereochemical integrity meets the exacting standards required for the development of safe and effective pharmaceuticals. This guide provides the framework for such a comprehensive analysis, empowering researchers and drug development professionals to characterize chiral building blocks with the highest degree of scientific certainty.

References

-

Kannappan, V. (2025, October 2). Part 9: Stereochemistry in Drug Discovery and Development. Chiralpedia. Retrieved from [Link]

-

McConathy, J., & Owens, M. J. (2003). Stereochemistry in drug design. Primary care companion to the Journal of clinical psychiatry, 5(2), 70. Available at: [Link]

-

Patsnap. (2025, May 21). What is the application of stereochemistry in drug design? Patsnap Synapse. Retrieved from [Link]

-

Chemistry For Everyone. (2025, July 24). How Do Stereoisomers Affect Drug Activity? [Video]. YouTube. Retrieved from [Link]

-

Lone, S. N., & Bhat, R. A. (2021). Effects of Stereoisomers on Drug Activity. IntechOpen. DOI: 10.5772/intechopen.98393. Available at: [Link]

-

O'Brien, A. G., et al. (2015). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Letters, 17(10), 2478–2481. Available at: [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

Reddy, G. S., et al. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 7(4), 934-941. Available at: [Link]

-

Balakrishna, M. S., et al. (2003). Synthesis and single crystal X-ray structure of N,N'-bis(diphenylphosphino)piperazine. Journal of Chemical Research, 2003(9), 576-577. Available at: [Link]

-

Aakeröy, C. B., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 70(Pt 4), 642-652. Available at: [Link]

-

Aakeröy, C. B., et al. (2014). Acemetacin cocrystals and salts: structure solution from powder X-ray data and form selection of the piperazine salt. ResearchGate. Available at: [Link]

-

Chary, M. V., et al. (2007). Efficient solventless technique for Boc-protection of hydrazines and amines. Arkivoc, 2007(15), 158-164. Available at: [Link]

-

Gadzała-Kopciuch, R., et al. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(13), 2047-2059. Available at: [Link]

-

Ali, I., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2686. Available at: [Link]

-

SIELC Technologies. (n.d.). HPLC Analysis of Piperazine on Primesep 100. Retrieved from [Link]

-

Pasala, V. K., et al. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica, 8(17), 272-276. Available at: [Link]

-

Chaskar, A., et al. (2009). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Journal of the Korean Chemical Society, 53(5), 554-558. Available at: [Link]

-

AP&T. (n.d.). benzyl (R)-2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Perjesi, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2193. Available at: [Link]

-

Yongcan Bio. (n.d.). This compound. Retrieved from [Link]

-

Reddy, K. L., et al. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Synthetic Communications, 39(10), 1831-1839. Available at: [Link]

-

PubChem. (n.d.). Benzyl 3-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 4. Part 9: Stereochemistry in Drug Discovery and Development – Chiralpedia [chiralpedia.com]

- 5. 1217848-48-0|this compound|BLD Pharm [bldpharm.com]

- 6. rndmate.com [rndmate.com]

- 7. This compound | CAS 1217848-48-0 | 永璨生物 [sun-shinechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. omicsonline.org [omicsonline.org]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. Piperazine - Wikipedia [en.wikipedia.org]

A Senior Application Scientist's Guide to Commercial Enantiopure 2-Methylpiperazine Derivatives: Sourcing, Synthesis, and Analysis

Introduction: The Critical Role of Chiral 2-Methylpiperazine in Modern Drug Discovery

The piperazine scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its unique physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates. When a stereocenter is introduced, as in 2-methylpiperazine, the three-dimensional arrangement of the molecule can dramatically influence its biological activity. The two enantiomers of a chiral drug can exhibit widely different pharmacological and toxicological effects.[1] Consequently, access to enantiomerically pure building blocks is paramount for the development of safe and effective medicines. Enantiopure 2-methylpiperazine and its derivatives are valuable synthons in the creation of a diverse range of pharmaceuticals, including potent quinoline antibacterials. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and analytical validation of enantiopure 2-methylpiperazine derivatives.

Part 1: Commercial Sourcing of Enantiopure 2-Methylpiperazine Derivatives

A reliable supply of high-purity chiral building blocks is the foundation of any successful drug discovery program. Several reputable chemical suppliers offer enantiopure 2-methylpiperazine and a growing portfolio of its derivatives. The choice of supplier often depends on the required scale, purity, and the specific derivative needed for a synthetic route.

Below is a comparative table of commercially available enantiopure 2-methylpiperazine derivatives from leading suppliers. This is not an exhaustive list, but it represents a significant portion of the readily available starting materials for research and development.

| Derivative | Enantiomer | Supplier(s) | Notes |

| 2-Methylpiperazine | (R)-(-)-2-Methylpiperazine | Sigma-Aldrich, AChemBlock, Manchester Organics | The fundamental chiral building block. |

| (S)-(+)-2-Methylpiperazine | Sigma-Aldrich, AChemBlock | The enantiomer of the above. | |

| N-Boc-2-methylpiperazine | (S)-1-N-Boc-2-methylpiperazine | Sigma-Aldrich | A common protected intermediate.[2] |

| (2S,5S)-1-N-Boc-2,5-dimethylpiperazine | Sigma-Aldrich | A C-substituted and N-protected derivative. | |

| N-Benzyl-2-methylpiperazine | (S)-1-Benzyl-2-methylpiperazine | AChemBlock[3] | Useful for syntheses where the benzyl group can be a protecting group or part of the final structure. |

| (2R)-1-Benzyl-2-methyl-piperazine | Sigma-Aldrich[4] | The corresponding (R)-enantiomer. | |

| 2,5-Dimethylpiperazine | trans-2,5-Dimethylpiperazine | Sigma-Aldrich, LookChem, Toronto Research Chemicals | A C-substituted derivative with defined stereochemistry.[5][6] |

| (2S,5S)-2,5-dimethylpiperazine | Kuujia | A specific cis-enantiomer.[7] |

Part 2: Methods for Obtaining Enantiopure 2-Methylpiperazine

While direct purchase from a commercial supplier is often the most convenient route, there are instances where in-house preparation of a specific enantiomer or derivative is necessary. The two primary strategies for obtaining enantiopure 2-methylpiperazine are chiral resolution of a racemic mixture and asymmetric synthesis.

Chiral Resolution via Diastereomeric Salt Crystallization

This classical and industrially scalable technique remains a workhorse for obtaining enantiopure amines. The principle lies in the reaction of a racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1]

For the resolution of 2-methylpiperazine, L-(+)-tartaric acid is a widely used and cost-effective resolving agent for the isolation of (R)-2-methylpiperazine.[1] The less soluble (R)-2-methylpiperazine-(L)-tartrate salt preferentially crystallizes from the solution.

This protocol is a representative procedure and may require optimization based on the specific laboratory conditions and desired scale.

Materials:

-

(±)-2-Methylpiperazine

-

L-(+)-Tartaric Acid

-

Methanol (or other suitable solvent)

-

Deionized Water

-

Sodium Hydroxide (e.g., 5M solution)

-

Organic solvent for extraction (e.g., Dichloromethane or Toluene)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Reaction flask with stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Separatory funnel

-

Rotary evaporator

Procedure:

Step 1: Diastereomeric Salt Formation and Crystallization

-

In a reaction flask, dissolve L-(+)-tartaric acid (1.0 - 1.2 equivalents) in a minimal amount of a suitable solvent, such as a mixture of methanol and water. Gentle heating may be required to achieve complete dissolution.

-

In a separate container, dissolve (±)-2-methylpiperazine (1.0 equivalent) in the same solvent system.

-

Slowly add the 2-methylpiperazine solution to the stirred tartaric acid solution. An exothermic reaction may be observed.

-

Heat the resulting mixture until all solids are fully dissolved (e.g., 70-80°C).[1]

-

Allow the solution to cool slowly and undisturbed to room temperature. The less soluble diastereomeric salt, (R)-2-methylpiperazine-(L)-tartrate, should begin to crystallize.

-

To maximize the yield of the crystals, further cool the mixture in an ice bath (0-5°C) and continue stirring for 2-4 hours.[1]

-

Collect the precipitated crystals by vacuum filtration and wash the filter cake with a small amount of the cold solvent to remove the mother liquor containing the more soluble (S)-2-methylpiperazine-(L)-tartrate salt.

Step 2: Liberation of the Enantiopure Free Base

-

Suspend the collected and dried diastereomeric salt in water.

-

With vigorous stirring, add a 5M sodium hydroxide solution dropwise until the solution is strongly alkaline (pH > 12). This will neutralize the tartaric acid and liberate the free (R)-2-methylpiperazine.[1]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or toluene).

-

Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (R)-2-methylpiperazine.

Step 3: Determination of Enantiomeric Purity

-

The enantiomeric purity of the final product must be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) (see Part 3).

Caption: Workflow for Chiral Resolution of 2-Methylpiperazine.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiopure compounds, avoiding the need for resolving a racemic mixture. Several strategies have been developed for the asymmetric synthesis of chiral piperazine derivatives. These methods often involve the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool material.

One reported approach involves the use of a chiral auxiliary, such as (R)-(-)-phenylglycinol, to guide the stereoselective formation of the piperazine ring. This method proceeds through a protected 2-oxopiperazine intermediate, which is then methylated diastereoselectively. Subsequent deprotection and reduction steps yield the desired enantiopure 2-methylpiperazine. While elegant, these multi-step syntheses can be more complex and less economically viable for large-scale production compared to chiral resolution.

Part 3: Analytical Methods for Enantiopurity Assessment

The confirmation of enantiomeric purity is a critical quality control step. Chiral HPLC and SFC are the most powerful and widely used techniques for this purpose.[8]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC relies on the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers of an analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for the separation of a broad range of chiral compounds, including amines.[9]

This protocol provides a starting point for method development and will likely require optimization for specific instrumentation and columns.

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak® IC)

-

Mobile phase solvents (e.g., HPLC-grade hexane, isopropanol, ethanol, and diethylamine)

-

Sample vials

-

Syringe filters (0.45 µm)

Procedure:

Step 1: Sample Preparation

-

Prepare a stock solution of the racemic 2-methylpiperazine standard in the mobile phase.

-

Prepare a sample of the resolved 2-methylpiperazine by dissolving a small, accurately weighed amount in the mobile phase.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Step 2: Chromatographic Conditions (Starting Point)

-

Column: Chiralpak® IC (or a similar polysaccharide-based CSP)

-

Mobile Phase: A mixture of hexane, isopropanol, and a small amount of an amine modifier like diethylamine (e.g., 90:10:0.1 v/v/v). The exact ratio will need to be optimized.[10]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35°C[10]

-

Detection Wavelength: 210 nm (as 2-methylpiperazine has a weak chromophore, derivatization may be necessary for trace analysis)[9][11]

-

Injection Volume: 10 µL

Step 3: Analysis

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the suitability of the system.

-

Inject the sample of the resolved 2-methylpiperazine.

-

Integrate the peak areas of both enantiomers in the chromatogram.

Step 4: Calculation of Enantiomeric Excess (% ee) The enantiomeric excess is calculated using the following formula:

% ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

Caption: Workflow for Chiral HPLC Analysis.

Conclusion: Navigating the Landscape of Chiral 2-Methylpiperazine Derivatives

The availability of enantiopure 2-methylpiperazine and its derivatives from commercial suppliers has significantly streamlined the early stages of drug discovery. For instances where a specific derivative is not commercially available, classical chiral resolution via diastereomeric salt crystallization remains a robust and scalable method for its preparation. Asymmetric synthesis provides a more direct but often more complex alternative. Regardless of the source, rigorous analytical characterization, primarily through chiral HPLC or SFC, is essential to ensure the enantiomeric purity of these critical building blocks. A thorough understanding of the sourcing, synthesis, and analytical validation of enantiopure 2-methylpiperazine derivatives empowers researchers to confidently and efficiently advance their drug discovery programs.

References

-

LookChem. (n.d.). trans-2,5-Dimethylpiperazine. [Link]

-

Kuujia. (n.d.). Cas no 6284-84-0 ((2S,5S)-2,5-dimethylpiperazine). [Link]

- Zhang, Y., et al. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Advances, 10(33), 19575-19593.

- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.

- Sekhon, B. S. (2010). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. International Journal of PharmTech Research, 2(2), 1695-1702.

- Shimadzu. (2016). Chiral Separation Using SFC and HPLC.

- De Klerck, K., et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92.

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

- De Klerck, K., et al. (2022).

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

PharmaTutor. (n.d.). Development and Validation of High Performance Liquid Chromatography method for analysis of Gatifloxacin & its Impurity. [Link]

- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.

- Google Patents. (n.d.).

-

BuyersGuideChem. (n.d.). 2-Methylpiperazine | 109-07-9. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 3. (S)-1-Benzyl-2-methylpiperazine 95% | CAS: 511254-92-5 | AChemBlock [achemblock.com]

- 4. (2R)-1-Benzyl-2-methyl-piperazine | 174671-42-2 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. trans-2,5-Dimethylpiperazine 98 2815-34-1 [sigmaaldrich.com]

- 7. 6284-84-0((2S,5S)-2,5-dimethylpiperazine) | Kuujia.com [kuujia.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. jocpr.com [jocpr.com]

- 11. pharmatutor.org [pharmatutor.org]

A Technical Guide to the Spectroscopic Characterization of (R)-benzyl 2-methylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-benzyl 2-methylpiperazine-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry. As a derivative of piperazine, a scaffold found in numerous pharmaceuticals, this molecule serves as a valuable building block in the synthesis of novel therapeutic agents. Its stereochemistry and functional groups—a carbamate and a chiral methyl-substituted piperazine ring—necessitate rigorous structural confirmation and purity assessment, for which spectroscopic methods are indispensable.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (R)-benzyl 2-methylpiperazine-1-carboxylate. Beyond presenting the data, this guide, authored from the perspective of a Senior Application Scientist, delves into the rationale behind the experimental protocols and the interpretation of the spectral features, offering field-proven insights for researchers in drug discovery and development.

Molecular Structure and Key Features

A clear understanding of the molecule's structure is paramount for interpreting its spectroscopic data. The diagram below illustrates the structure of (R)-benzyl 2-methylpiperazine-1-carboxylate, highlighting the key functional groups that give rise to its characteristic spectral signals.

Figure 1: Molecular Structure of (R)-benzyl 2-methylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For (R)-benzyl 2-methylpiperazine-1-carboxylate, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

I. Experimental Protocol for NMR Analysis

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-benzyl 2-methylpiperazine-1-carboxylate.

-